1,2-Dichloro-2-fluoropropane

Organic Synthesis Refrigerants Fluorination Chemistry

1,2-Dichloro-2-fluoropropane (CAS 420-97-3), also known as HCFC-261, is a halogenated hydrocarbon belonging to the class of hydrochlorofluorocarbons (HCFCs). It is characterized by a three-carbon propane backbone with two chlorine atoms and one fluorine atom on the second carbon.

Molecular Formula C3H5Cl2F
Molecular Weight 130.97 g/mol
CAS No. 420-97-3
Cat. No. B1345526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-2-fluoropropane
CAS420-97-3
Molecular FormulaC3H5Cl2F
Molecular Weight130.97 g/mol
Structural Identifiers
SMILESCC(CCl)(F)Cl
InChIInChI=1S/C3H5Cl2F/c1-3(5,6)2-4/h2H2,1H3
InChIKeyOTKOPXLUNRNYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-2-fluoropropane (CAS 420-97-3): Baseline Physical and Chemical Properties


1,2-Dichloro-2-fluoropropane (CAS 420-97-3), also known as HCFC-261, is a halogenated hydrocarbon belonging to the class of hydrochlorofluorocarbons (HCFCs) [1]. It is characterized by a three-carbon propane backbone with two chlorine atoms and one fluorine atom on the second carbon . As a volatile liquid with a boiling point of 88-89 °C and a density of approximately 1.231-1.412 g/cm³, it has been historically utilized as a specialty solvent and as a chemical intermediate in organic synthesis .

Procurement Risks in Substituting 1,2-Dichloro-2-fluoropropane with Generic Analogs


Generic substitution of 1,2-dichloro-2-fluoropropane (HCFC-261) with other in-class chlorofluoropropanes is scientifically unsound due to divergent reactivity, physical properties, and regulatory statuses. The specific arrangement of halogen atoms on the propane backbone dictates its performance as a chemical intermediate; for example, 1,2-dichloro-2-fluoropropane provides a unique substitution pattern that enables a specific chlorination-fluorination pathway, which is not achievable with isomers like 1,3-dichloro-2-fluoropropane or other HCFC sub-classes such as HCFC-262 [1][2]. Furthermore, variations in vapor pressure and boiling point compared to structural analogs can lead to different processing requirements and separation efficiencies in industrial settings [3].

Quantitative Evidence: Differentiating 1,2-Dichloro-2-fluoropropane from Closest Analogs


Unique Halogen Arrangement for Production of Next-Gen Refrigerant R1234yf

1,2-Dichloro-2-fluoropropane (HCFC-261) is a critical, uniquely structured precursor for synthesizing 2-chloro-1,1,1,2-tetrafluoropropane (R244bb), which is then converted to the next-generation refrigerant 2,3,3,3-tetrafluoropropene (R1234yf) [1]. This specific pathway is not accessible using isomers like 1,3-dichloro-2-fluoropropane (HCFC-261ea) or other close analogs such as 1,2-dichloropropane, due to the required vicinal chloro-fluoro substitution pattern on the 2-position carbon [2][3].

Organic Synthesis Refrigerants Fluorination Chemistry

Distinct Boiling Point Separation from Non-Fluorinated Dichloropropane

The introduction of a fluorine atom in 1,2-dichloro-2-fluoropropane results in a boiling point (88-89°C) that is notably lower than its non-fluorinated analog, 1,2-dichloropropane (95-96°C) [1]. This 6-8°C difference in boiling point is significant for separation processes such as fractional distillation in industrial settings, where the presence of fluorine alters intermolecular forces and vapor pressure, directly impacting energy requirements and process design for purification [2].

Separation Science Physical Chemistry Process Engineering

Class-Level Environmental Profile: GWP Comparison to HCFC-262 and HCFC-271

As a class of hydrochlorofluorocarbons (HCFCs), dichlorofluoropropane (HCFC-261) is being phased down under the Montreal Protocol. However, for its remaining allowed uses, its Global Warming Potential (GWP) is a key selection metric. Within the C3 HCFC family, HCFC-261 (dichlorofluoropropane) has a reported GWP of 84, which is lower than that of HCFC-262 (chlorodifluoropropane, GWP of 227) and HCFC-271 (chlorofluoropropane, GWP of 340) [1]. While all have an Ozone Depletion Potential (ODP) of 0, the lower GWP provides a quantifiable environmental advantage for remaining niche applications when compared to other HCFC propanes [1].

Environmental Science Regulatory Compliance Green Chemistry

High-Value Application Scenarios for 1,2-Dichloro-2-fluoropropane (CAS 420-97-3) in Research and Industry


Specialized Intermediate for Next-Generation Refrigerant Manufacturing

1,2-Dichloro-2-fluoropropane is not an end-use refrigerant but a critical, structurally specific intermediate for the synthesis of 2,3,3,3-tetrafluoropropene (R1234yf), a low-GWP refrigerant for automotive air conditioning [1]. This specific pathway, detailed in industrial patents, relies on the unique chloro-fluoro substitution pattern of the target compound for a photochlorination step to produce 1,1,1,2-tetrachloro-2-fluoropropane, which is then fluorinated to yield the final refrigerant precursor [1]. This makes it an essential procurement item for manufacturers of R1234yf.

Model Compound for Halogenated Solvent Replacement Studies

As a volatile solvent, 1,2-dichloro-2-fluoropropane has been investigated as a potential replacement for fully halogenated chlorofluorocarbons (CFCs) in specific cleaning and degreasing applications . Its physical properties, including a boiling point of 88-89°C and a vapor pressure of 68.2 mmHg at 25°C, make it a candidate for studying solvent efficacy and process compatibility in controlled environments where lower ODP alternatives are required [2].

Reagent for Investigating Regioselective Nucleophilic Substitution

The molecule's distinct arrangement of chlorine and fluorine atoms makes it a valuable substrate in academic and industrial research focused on understanding regioselectivity in nucleophilic substitution reactions [3]. The difference in bond strengths and leaving group abilities between C-Cl and C-F bonds, combined with the steric environment of the 2-position, allows for controlled substitution reactions to yield specific mono- or poly-substituted propanes, providing a tunable platform for synthesizing other fluorinated building blocks [3].

Technical Documentation Hub

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